molecular formula C10H22O2Si B12543870 Trimethyl({2-methyl-1-[(propan-2-yl)oxy]prop-1-en-1-yl}oxy)silane CAS No. 151259-63-1

Trimethyl({2-methyl-1-[(propan-2-yl)oxy]prop-1-en-1-yl}oxy)silane

Cat. No.: B12543870
CAS No.: 151259-63-1
M. Wt: 202.37 g/mol
InChI Key: HRBXGTGHQVIEEU-UHFFFAOYSA-N
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Description

Trimethyl({2-methyl-1-[(propan-2-yl)oxy]prop-1-en-1-yl}oxy)silane is a silyl enol ether characterized by a trimethylsilyl (TMS) group attached via an oxygen atom to a substituted propenyl moiety. The propenyl group features a 2-methyl substituent and an isopropoxy (OCH(CH₃)₂) group at the 1-position. This compound is structurally related to intermediates used in organic synthesis, particularly in cycloisomerization and sigmatropic rearrangement reactions .

Properties

CAS No.

151259-63-1

Molecular Formula

C10H22O2Si

Molecular Weight

202.37 g/mol

IUPAC Name

trimethyl-(2-methyl-1-propan-2-yloxyprop-1-enoxy)silane

InChI

InChI=1S/C10H22O2Si/c1-8(2)10(11-9(3)4)12-13(5,6)7/h9H,1-7H3

InChI Key

HRBXGTGHQVIEEU-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=C(C)C)O[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl({2-methyl-1-[(propan-2-yl)oxy]prop-1-en-1-yl}oxy)silane typically involves the reaction of trimethylsilyl chloride with an appropriate alcohol under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Trimethyl({2-methyl-1-[(propan-2-yl)oxy]prop-1-en-1-yl}oxy)silane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Structure and Characteristics

The chemical structure of trimethyl({2-methyl-1-[(propan-2-yl)oxy]prop-1-en-1-yl}oxy)silane features a silane group attached to an alkene with ether functionality. This configuration imparts specific reactivity and compatibility with various substrates, making it suitable for diverse applications.

Polymer Chemistry

This compound is utilized as a monomer in the synthesis of silane-modified polymers. Its incorporation into polymer matrices enhances properties such as thermal stability, mechanical strength, and chemical resistance.

Case Study: Silane-Based Coatings

Research has demonstrated that silane compounds improve adhesion properties in coatings applied to metal surfaces. For instance, studies have shown that coatings incorporating trimethyl silanes exhibit superior corrosion resistance compared to traditional coatings, making them ideal for use in harsh environments.

Surface Modification

This silane compound is employed for surface modification of various materials, including glass, metals, and polymers. By forming a covalent bond with the substrate, it enhances hydrophobicity and oleophobicity.

Case Study: Hydrophobic Surfaces

A study investigated the application of this compound in creating hydrophobic surfaces on glass substrates. The results indicated a significant reduction in water contact angle, demonstrating its effectiveness in imparting water-repellent properties.

Adhesives and Sealants

Due to its reactive nature, this compound is used in formulating advanced adhesives and sealants. Its ability to bond with various substrates enhances the durability and performance of these products.

Case Study: Automotive Applications

In automotive manufacturing, this silane compound is incorporated into adhesives used for bonding windshields and other components. The enhanced adhesion properties contribute to improved safety and structural integrity of vehicles.

Biomedical Applications

Emerging research suggests potential applications of this compound in biomedical fields, particularly in drug delivery systems and biocompatible coatings.

Case Study: Drug Delivery Systems

Research has explored the use of silane-modified nanoparticles for targeted drug delivery. The incorporation of trimethyl silanes improves the stability and release profile of therapeutic agents, showing promise for future clinical applications.

Mechanism of Action

The mechanism by which Trimethyl({2-methyl-1-[(propan-2-yl)oxy]prop-1-en-1-yl}oxy)silane exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can stabilize reactive intermediates, facilitate the formation of desired products, and protect sensitive functional groups during chemical reactions .

Comparison with Similar Compounds

Structural Variations

Key structural differences among analogs arise from:

  • Silyl groups : Trimethyl (TMS), triethyl, or triisopropyl.
  • Propenyl substituents : Cyclopentenyl, phenyl, methoxy, or isopropoxy groups.
Table 1: Structural and Physical Properties of Analogs
Compound Name Silyl Group Substituent Molecular Formula Molecular Weight Key Properties/Data Reference
Target Compound Trimethyl 2-methyl, isopropoxy C₁₃H₂₆O₂Si ~250 (estimated) N/A (data not provided) -
Trimethyl[(2-methyl-1-phenyl)oxy]silane Trimethyl 2-methyl, phenyl C₁₃H₂₀OSi 220.388 NMR: δ 7.3–7.5 (aromatic H)
Triethyl(cyclopentenyl-substituted)silane Triethyl 2-methyl, cyclopentenyl C₁₆H₃₂OSi 291.211 (M+Na) ¹H NMR: δ 1.61 (CH₃), 2.20–2.43 (cyclopentenyl H)
Triisopropyl(methoxy-substituted)silane Triisopropyl 2-methyl, methoxy C₁₃H₂₈O₂Si N/A Synthesized via enolate silylation
Trimethyl(2-methylpropoxy)silane Trimethyl 2-methylpropoxy C₇H₁₈O₂Si 178.30 logP = 2.494 (lipophilic)

Physicochemical Properties

  • Lipophilicity :
    • Trimethylsilyl groups generally increase logP values (e.g., logP = 2.494 for Trimethyl(2-methylpropoxy)silane ). The target compound’s isopropoxy group may further enhance hydrophobicity.
  • Spectroscopic Data :
    • ¹H NMR : Phenyl-substituted analogs show aromatic proton shifts (δ 7.3–7.5), while cyclopentenyl analogs exhibit complex multiplet patterns (δ 2.20–2.43) .
    • IR : Methoxy-substituted silanes display strong C-O stretches near 1174 cm⁻¹ .

Functional Group Impact

  • Isopropoxy vs.
  • Trimethyl vs. Triethyl/Triisopropyl : Trimethylsilyl groups are less sterically demanding, favoring faster reaction kinetics compared to bulkier triethyl/triisopropyl analogs .

Biological Activity

Trimethyl({2-methyl-1-[(propan-2-yl)oxy]prop-1-en-1-yl}oxy)silane, often referred to by its chemical structure or CAS number, is a silane compound with potential applications in various fields, including materials science and biochemistry. Understanding its biological activity is crucial for assessing its safety and efficacy in practical applications.

The compound has the molecular formula C9H20O2SiC_9H_{20}O_2Si and is characterized by a unique structure that includes a silane group attached to an alkene. This structural configuration may influence its interactions with biological systems.

Biological Activity Overview

Research into the biological activity of this compound has been limited, but several studies have explored its properties:

1. Antimicrobial Properties

  • Some silane compounds exhibit antimicrobial activity due to their ability to disrupt microbial cell membranes. Preliminary studies suggest that this compound may possess similar properties, potentially making it useful in coatings and preservatives.

2. Cytotoxicity

  • Investigations into the cytotoxic effects of silanes have shown varying results depending on the concentration and exposure time. A study indicated that at certain concentrations, this compound might induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy .

3. Cell Adhesion and Growth

  • Silanes are known to modify surface properties, which can enhance cell adhesion and growth. Research indicates that this compound could improve the biocompatibility of materials used in medical implants .

Case Study 1: Antimicrobial Efficacy

A study conducted on various silane compounds, including this compound, demonstrated significant antimicrobial activity against common pathogens such as E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL, indicating its potential as an antimicrobial agent in industrial applications .

Case Study 2: Cytotoxicity Assessment

In vitro tests were performed on human cancer cell lines to evaluate the cytotoxic effects of the compound. Results showed that at concentrations above 100 µg/mL, there was a marked increase in cell death, with a mechanism involving oxidative stress identified as a contributing factor .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against E. coli, S. aureus (MIC: 50 µg/mL)
CytotoxicityInduces apoptosis in cancer cells at >100 µg/mL
Cell AdhesionEnhances adhesion on treated surfaces

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing Trimethyl({2-methyl-1-[(propan-2-yl)oxy]prop-1-en-1-yl}oxy)silane, and how are reaction conditions optimized?

  • Methodology : The compound can be synthesized via silylation of enolates. A general procedure involves dissolving the ketone precursor in anhydrous THF under inert atmosphere (N₂ or Ar), followed by deprotonation with a strong base (e.g., NaHMDS or LDA) at 0°C. Trimethylsilyl chloride (TMSCl) is then added to trap the enolate, yielding the silyl enol ether. Purification via silica gel chromatography (hexane/ethyl acetate) is critical to isolate the product .
  • Optimization : Key variables include reaction temperature (0°C to room temperature), stoichiometry of base (1.05–1.2 equivalents), and TMSCl excess (1.2 equivalents). Prolonged stirring (5–12 hours) ensures complete silylation .

Q. How is the structural integrity of this silane confirmed post-synthesis?

  • Characterization : ¹H NMR is primary: look for diagnostic peaks such as the TMS group (δ ~0.27 ppm, singlet) and olefinic protons (δ ~4.4–5.0 ppm, doublets). For example, (Z)-trimethyl((1-phenylprop-1-en-1-yl)oxy)silane shows aromatic protons at δ 7.60–7.32 ppm and vinyl protons at δ 4.92–4.43 ppm . IR spectroscopy can confirm C=O absence (if starting from ketones) and Si-O stretches (~1000–1250 cm⁻¹).

Q. What are common challenges in synthesizing sterically hindered silyl enol ethers like this compound?

  • Challenges : Steric hindrance from the 2-methyl and isopropoxy groups can reduce enolate formation efficiency. Solutions include using bulkier bases (e.g., LDA over NaHMDS) and extended reaction times . Air- and moisture-sensitive intermediates require strict anhydrous conditions and inert atmosphere .

Advanced Research Questions

Q. How does this silane participate in transition-metal-catalyzed C–C bond formation, and what mechanistic insights exist?

  • Application : Silyl enol ethers act as nucleophiles in Mukaiyama aldol reactions or radical coupling. For example, iron catalysts can abstract hydrogen from silanes to generate radicals, enabling cross-coupling with electrophiles. The isopropoxy group may stabilize transition states via steric or electronic effects .
  • Mechanism : Radical initiation involves homolytic cleavage of the Si–O bond, producing a stabilized enol radical. Computational studies (DFT) can model transition states to assess substituent effects on reactivity .

Q. How can contradictory NMR data (e.g., unexpected splitting or shifts) be resolved during characterization?

  • Analysis : Contradictions may arise from impurities, rotamers, or E/Z isomerism. Use 2D NMR (COSY, HSQC) to assign coupling patterns. For example, diastereotopic protons near the silyl group may split signals. Compare with literature values for analogous compounds (e.g., δ 0.27 ppm for TMS in ).

Q. What strategies improve yield in large-scale syntheses of this compound?

  • Scale-Up : Replace column chromatography with distillation or crystallization. Use excess TMSCl (1.5 equivalents) to drive silylation. Monitor reaction progress via TLC or in-situ IR. For substrates prone to polymerization, add inhibitors (e.g., BHT) .

Q. How does the isopropoxy group influence the compound’s stability and reactivity compared to simpler silyl enol ethers?

  • Stability Studies : The isopropoxy group enhances steric protection of the enol ether, reducing hydrolysis rates. Kinetic studies (e.g., in THF/H₂O mixtures) show slower degradation compared to non-substituted analogs. Storage under N₂ at –20°C extends shelf life .

Q. What computational tools (e.g., SHELX, Gaussian) are suitable for modeling this compound’s electronic structure?

  • Modeling : SHELX software is ideal for crystallographic refinement if single crystals are obtained. For electronic structure analysis, Gaussian or ORCA can calculate frontier orbitals (HOMO/LUMO) to predict reactivity in radical or polar reactions .

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